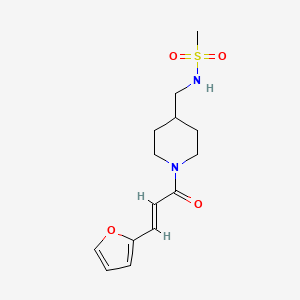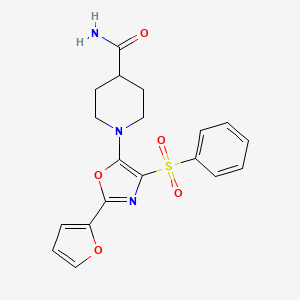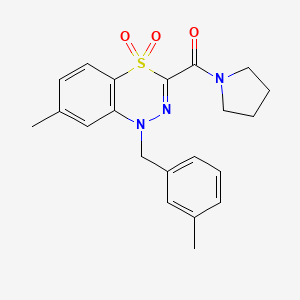
1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a thiazolyl urea derivative. Thiazolyl ureas are a class of compounds known for their diverse biological activities, including antitumor and enzyme inhibitory effects. The specific structure of this compound suggests potential biological relevance, possibly as an inhibitor of certain enzymes or as an antitumor agent.
Synthesis Analysis
The synthesis of thiazolyl urea derivatives typically involves the reaction of substituted thiazoles with isocyanates or other suitable reagents to form the urea linkage. In the case of the compound , the synthesis would likely involve a similar strategy, starting with a 4-fluorobenzylthio-substituted thiazole and reacting it with an isocyanate or a similar reagent to introduce the 2-methoxyethylurea moiety .
Molecular Structure Analysis
The molecular structure of thiazolyl urea derivatives is characterized by the presence of a thiazole ring, a urea linkage, and various substituents that can influence the compound's biological activity. The 4-fluorobenzylthio group and the 2-methoxyethyl moiety in the compound of interest are likely to affect its binding to biological targets, such as enzymes, by interacting with hydrophobic pockets or forming hydrogen bonds .
Chemical Reactions Analysis
Thiazolyl ureas can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, they may participate in photodegradation processes, where exposure to light leads to structural rearrangements or the substitution of certain atoms within the molecule. Such reactions can yield photoproducts with different properties and potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl ureas, including the compound , are influenced by their molecular structure. The presence of a fluorine atom and a methoxyethyl group can affect the compound's lipophilicity, solubility, and stability. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent. The specific activities and properties would need to be determined experimentally through biochemical evaluation and other analytical techniques .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Derivative Synthesis : Some nitrogen-containing heterocycles have been modified to derive N-(4-methoxy-3-nitrobenzyl) derivatives, showcasing the chemical versatility of these compounds for further synthetic applications (Harutyunyan, 2016).
- Optical Behavior : The optical properties of complexes derived from thiazolyl hydrazone ligands were studied, indicating their potential in material science, particularly for optical applications (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).
- Deuterium-Labeled Synthesis : The synthesis of a deuterium-labeled version of a related compound, highlighting its importance in pharmacokinetics studies and drug absorption analyses (Liang, Wang, Yan, & Wang, 2020).
Biological and Pharmacological Research
- Inhibitor Studies : Compounds like AR-A014418, a glycogen synthase kinase 3β (GSK-3β) inhibitor, show the role of thiazolyl ureas in inhibiting enzymes relevant to disease pathways. This suggests potential therapeutic applications in diseases where GSK-3β is implicated (Lough, Hicks, Valliant, Wilson, & Vasdev, 2010).
- Radiolabeling for PET Studies : Radiolabeling of glycogen synthase kinase-3beta specific inhibitors with carbon-11 for PET studies highlights the application of these compounds in brain research and the study of neurological disorders (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).
Material Science Applications
- Optical Absorption Properties : The study of optical behavior of thiazolyl hydrazone complexes can contribute to the development of materials with specific optical properties, useful in technologies ranging from sensors to optical devices (Yakuphanoglu, Cukurovalı, & Yilmaz, 2005).
Propriétés
IUPAC Name |
1-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S2/c1-21-7-6-17-14(20)19-15-18-13(10-23-15)9-22-8-11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALYAVJSTYLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)CSCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((4-Fluorobenzyl)thio)methyl)thiazol-2-yl)-3-(2-methoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)



![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)
![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2538581.png)


![3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2538588.png)
